REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[C:6]([N+:10]([O-])=O)[CH:7]=[CH:8][CH:9]=1)=[CH2:3].[H][H]>[Pd]>[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10])[CH3:3]
|
Name
|
ArH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |